molecular formula C19H28N2O3 B7179692 N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide

N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B7179692
M. Wt: 332.4 g/mol
InChI Key: HUBFRTVAWPOSCQ-UHFFFAOYSA-N
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Description

N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide is a complex organic compound that features a morpholine ring substituted with an acetylated trimethylphenyl group

Properties

IUPAC Name

N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-12-8-13(2)19(15(4)22)14(3)18(12)11-21-6-7-24-17(10-21)9-20-16(5)23/h8,17H,6-7,9-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBFRTVAWPOSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CN2CCOC(C2)CNC(=O)C)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the trimethylphenyl group: The trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzyl chloride and an appropriate catalyst.

    Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride in the presence of a base.

    Final coupling: The final step involves coupling the acetylated trimethylphenyl intermediate with the morpholine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Medicinal Chemistry: The compound could be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound could be used as a probe to study biological processes, particularly those involving morpholine-containing molecules.

Mechanism of Action

The mechanism of action of N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The morpholine ring could play a role in binding to biological targets, while the acetylated trimethylphenyl group could influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]morpholin-2-yl]methyl]acetamide: This compound is unique due to its specific substitution pattern and the presence of both a morpholine ring and an acetylated trimethylphenyl group.

    N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]piperidin-2-yl]methyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-[[4-[(3-acetyl-2,4,6-trimethylphenyl)methyl]azepan-2-yl]methyl]acetamide: Similar structure but with an azepane ring instead of a morpholine ring.

Uniqueness

The unique combination of a morpholine ring and an acetylated trimethylphenyl group in this compound gives it distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable in specific applications, such as drug development or materials science.

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